A Technical Guide to the Discovery of Indoline-6-sulfonamide as a Novel DapE Inhibitor for Antibiotic Development
A Technical Guide to the Discovery of Indoline-6-sulfonamide as a Novel DapE Inhibitor for Antibiotic Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. A promising and underexplored target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a critical component of the lysine biosynthetic pathway in many pathogenic bacteria.[1][2][3] This technical guide provides a comprehensive overview of the discovery and initial development of a new class of DapE inhibitors: the indoline-6-sulfonamides. We will delve into the strategic rationale for targeting DapE, the high-throughput screening campaign that identified the initial hits, the synthetic chemistry and structure-activity relationship (SAR) studies that followed, and the molecular modeling that elucidated the putative binding mode. This guide also includes detailed protocols for the key biochemical assays employed in the characterization of these inhibitors.
Introduction: The Rationale for Targeting DapE
The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE, E.C. 3.5.1.18) is a key player in the bacterial lysine biosynthetic pathway.[1][4] This pathway is responsible for the production of L-lysine, an essential amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a crucial component for the construction of the peptidoglycan cell wall in all Gram-negative and most Gram-positive bacteria.[4][5][6] The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate.[1][7]
Crucially, this biosynthetic pathway is absent in humans, who obtain lysine as an essential amino acid from their diet.[2][6][8] This inherent difference makes DapE an attractive target for the development of novel antibiotics with selective toxicity towards bacteria and a reduced likelihood of mechanism-based side effects in humans.[1][2][4][5] Gene knockout studies have demonstrated that the deletion of the dapE gene is lethal for bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine is supplemented in the growth media, underscoring the enzyme's essential role in bacterial survival.[1][6][7]
DapE is a dinuclear Zn(II)-dependent metalloprotease belonging to the M20 family.[5] The active site contains two zinc ions that are critical for its catalytic activity. One of the challenges in targeting this class of enzymes is their ability to function with other metal ions, such as manganese, which could potentially circumvent the action of inhibitors designed to chelate zinc.[5]
The Lysine Biosynthetic Pathway and the Role of DapE
Discovery of the Indoline-6-sulfonamide Scaffold
The journey to identify novel DapE inhibitors began with a high-throughput screening (HTS) campaign. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.
High-Throughput Screening Campaign
A library of approximately 33,000 compounds was screened for inhibitory activity against the DapE enzyme.[1] The primary screening assay was designed to detect the inhibition of the enzymatic hydrolysis of a substrate analog. A cutoff of greater than 20% inhibition at a compound concentration of 12 µM was used to identify initial hits.[1] This initial screen yielded two structurally similar indoline sulfonamide derivatives, providing mutual confirmation of this scaffold as a potential starting point for a new class of DapE inhibitors.[1]
From Indoline-7-sulfonamide to Indoline-6-sulfonamide: A Case of Structural Reassignment
Interestingly, the initial hit compounds were listed by the supplier as indoline-7-sulfonamides. However, a critical review of synthetic organic chemistry principles and literature precedents led to a reassignment of the sulfonamide position.[1][9] The electrophilic aromatic chlorosulfonylation of 5-bromo-N-acetyl-indoline is known to favor substitution at the sterically more accessible 6-position rather than the 7-position.[1][9] This crucial correction guided the subsequent synthetic and SAR efforts.[1]
Chemical Synthesis and Structure-Activity Relationship (SAR) Studies
Following the identification and structural confirmation of the indoline-6-sulfonamide scaffold, a series of analogs were synthesized to explore the SAR and improve inhibitory potency.
General Synthetic Scheme
The synthesis of the N-acetyl-5-halo-6-sulfonamide indoline analogs began with the N-acetylation of indoline, followed by halogenation at the 5-position.[1] The key step involved the chlorosulfonylation of the 5-halo-N-acetyl-indoline at the 6-position using chlorosulfonic acid.[1] The resulting sulfonyl chloride is a versatile intermediate that can be reacted with a variety of primary and secondary amines to generate a library of sulfonamide derivatives.[1]
DapE Enzyme Inhibition and SAR
The synthesized compounds were evaluated for their ability to inhibit DapE using a ninhydrin-based assay.[1] The initial hit, 5-bromo-6-isoamylsulfonamide, was confirmed to have modest activity.[1] The SAR studies focused on modifying the N-substituent of the sulfonamide and the halogen at the 5-position.
Key SAR observations:
-
N-substituents on the sulfonamide:
-
The N-cyclohexyl derivative showed improved potency over the initial isoamyl hit.[1]
-
Bulky and rigid substituents, such as in compound 9k , led to enhanced hydrophobic interactions in the active site and improved IC50 values.[1]
-
More flexible acyclic secondary sulfonamides were found to be less potent.[1]
-
-
Halogen at the 5-position:
Table 1: DapE Inhibitory Potency of Selected Indoline-6-sulfonamide Analogs
| Compound | 5-Position | N-Substituent | IC50 (µM) | % Inhibition @ Concentration |
| 4 | Br | Isoamyl | >200 | 42% @ 200 µM |
| 9a | Br | Isobutyl | >200 | 20% @ 200 µM |
| 9b | Br | Cyclohexyl | 162 | - |
| 9k | Br | (structure with bulky group) | 86 | - |
| 9n | Br | N,N-diethyl | 99 | - |
| 10a | Cl | Isoamyl | 54 | - |
Data summarized from Reidl et al. (2020)[1]
Proposed Mechanism of Action: Molecular Docking Insights
To understand how the indoline-6-sulfonamide inhibitors interact with the DapE enzyme, molecular docking experiments were performed using the crystal structure of DapE (PDB ID: 5UEJ).[1][9] The docking studies suggest that these compounds bind to the di-zinc active site, indicating a competitive mode of inhibition.[1][9]
The proposed binding mode suggests that the two oxygen atoms of the sulfonamide group coordinate with the two zinc ions in the active site.[1][9] Additionally, the N-acetyl carbonyl group is positioned to form a hydrogen bond with the guanidine moiety of an arginine residue (Arg258A).[1] The proton on the sulfonamide nitrogen may also form a hydrogen bond with the backbone carbonyl of a threonine residue (Thr325A).[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of indoline-6-sulfonamide DapE inhibitors.
Synthesis of N-acetyl 5-Bromo-6-Sulfonamide Indolines (General Procedure)
This protocol is adapted from the general procedure described by Reidl et al. (2020).[1]
-
To a stirred solution of the appropriate sulfonyl chloride (1 equivalent) and triethylamine (1.25 equivalents) in methylene chloride, add the desired amine (1.25 equivalents).
-
Stir the reaction at room temperature until completion is confirmed by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with methylene chloride.
-
Wash the organic layer sequentially with water (1x), 1 M HCl (2x), and brine (1x).
-
Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude indoline sulfonamide product.
-
Purify the product as needed, for example, by passage through an activated carbon plug and recrystallization from a suitable solvent system like chloroform-ethyl acetate.[1]
Ninhydrin-Based DapE Inhibition Assay
This assay quantifies the enzymatic activity of DapE by measuring the formation of a primary amine product, which reacts with ninhydrin to produce a colored compound that can be measured spectrophotometrically.[1][2][7]
Materials:
-
DapE enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Test inhibitor compounds dissolved in DMSO
-
Ninhydrin reagent
-
Thermal cycler or heating block
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, DapE enzyme, and the test inhibitor at various concentrations in a total volume of 100 µL.[7] The final DMSO concentration should be kept low (e.g., <5%) to avoid enzyme denaturation.[7]
-
Pre-incubate the enzyme and inhibitor mixture for a set time (e.g., 10 minutes) at 30°C.
-
Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP.[1][7]
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 30°C.
-
Quench the reaction and deactivate the enzyme by heating (e.g., for 1 minute).[10]
-
Add ninhydrin reagent to the reaction mixture. Ninhydrin reacts with the primary amine of the product to form a purple-colored compound (Ruhemann's purple).[10]
-
Measure the absorbance at 570 nm using a spectrophotometer.[10]
-
The amount of product formed is proportional to the absorbance, which can be used to calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Thermal Shift Assay (TSA)
TSA is used to assess the thermal stability of the DapE enzyme in the presence of an inhibitor. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[7][10]
Materials:
-
DapE enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Test inhibitor compounds
-
SYPRO Orange dye (10x)[7]
-
Quantitative PCR (qPCR) instrument
Procedure:
-
Prepare a reaction mixture in a total volume of 10 µL containing HEPES buffer, DapE enzyme (e.g., 6-16 µM), the inhibitor at the desired concentration, and SYPRO Orange dye.[7]
-
Perform the experiment in triplicate in a qPCR plate.
-
Use the qPCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
-
A positive shift in Tm in the presence of the inhibitor compared to the control (enzyme alone) indicates inhibitor binding and stabilization of the enzyme.[10]
Conclusion and Future Directions
The discovery of indoline-6-sulfonamide as a novel inhibitor of the bacterial enzyme DapE represents a significant step forward in the quest for new antibiotics. The initial HTS hit has been successfully optimized through synthetic chemistry, leading to analogs with improved potency in the low micromolar range.[1] Molecular docking has provided valuable insights into the potential binding mode of these inhibitors, which will guide future drug design efforts.
Future work will focus on further optimizing the indoline-6-sulfonamide scaffold to enhance potency and improve pharmacokinetic properties. This includes the incorporation of water-solubilizing groups to improve solubility and the synthesis of additional analogs to refine the SAR.[1] Ultimately, the goal is to develop broad-spectrum DapE inhibitors with potent in vivo efficacy against multidrug-resistant bacterial pathogens.
References
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Molecules, 25(18), 4203. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., Nocek, B. P., Starus, A., Holz, R. C., & Becker, D. P. (2020). Indoline‐6‐Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Chemistry Select, 5(34), 10589-10595. [Link]
- Becker Research Lab. (n.d.). DapE. Loyola University Chicago.
-
Wu, B., Georgopoulos, C., & Ang, D. (2016). The N-succinyl-L, L-diaminopimelic acid desuccinylase DapE acts through ZapB to promote septum formation in Escherichia coli. Molecular microbiology, 101(2), 269-285. [Link]
-
Beulke, M., Habeeb Mohammad, T. S., Kelley, E., & Becker, D. P. (2019). Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery. Loyola eCommons. [Link]
-
Heath, T. K., Torrez, R. M., Reidl, C. T., Darwish, I. M., Kelley, E. H., Moore, M. A., ... & Becker, D. P. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS omega, 7(40), 36005-36015. [Link]
-
Uda, N. R., Upert, G., Angelici, G., Nicolet, S., Schmidt, T., Schwede, T., & Creus, M. (2013). Selectivity of Inhibition of N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase in Bacteria: The product of dapE-gene Is Not the Target of l-Captopril Antimicrobial Activity. International journal of molecular sciences, 14(11), 22612-22627. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. ResearchGate. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Loyola eCommons. [Link]
-
Heath, T. K., Torrez, R. M., Reidl, C. T., Darwish, I. M., Kelley, E. H., Moore, M. A., ... & Becker, D. P. (2022). Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii. ACS Publications. [Link]
-
DiPuma, T. A., Jr, Thabthimthom, T., Liveris, Z. J., Flieger, S. T., Konczak, K. A., Olsen, K. W., & Becker, D. P. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. International journal of molecular sciences, 25(2), 1224. [Link]
-
EMBL-EBI. (n.d.). Succinyl-diaminopimelate desuccinylase, DapE (IPR010174). InterPro. [Link]
-
Uda, N. R., Upert, G., Angelici, G., Nicolet, S., Schmidt, T., Schwede, T., & Creus, M. (2013). Zinc-selective inhibition of the promiscuous bacterial amide-hydrolase DapE: implications of metal heterogeneity for evolution and antibiotic drug design. Metallomics, 5(10), 1364-1372. [Link]
-
Nocek, B., Gillner, D., Kurt, Y. D., Becker, D., Joachimiak, A., & Holz, R. C. (2011). The dapE-encoded N-succinyl-L, L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues. Journal of Biological Chemistry, 286(21), 18575-18582. [Link]
-
Beulke, M., Kelley, E., Konczak, K., Habeeb Mohammad, T. S., DiPuma, T., Thabthimthom, T., ... & Becker, D. P. (2021). Evaluation of DapE Inhibitors Utilizing the DapE Ninhydrin and Thermal Shift Assays Toward the Discovery of Novel Antibiotics. Loyola eCommons. [Link]
-
Reidl, C. T., Heath, T. K., Darwish, I., Torrez, R. M., Moore, M., Gild, M., ... & Becker, D. P. (2020). Inhibition of DapE enzyme by synthesized compounds 4, 9a-n, and 10a-f a. ResearchGate. [Link]
Sources
- 1. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of Inhibition of N-Succinyl-l,l-Diaminopimelic Acid Desuccinylase in Bacteria: The product of dapE-gene Is Not the Target of l-Captopril Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DapE — Becker Research Lab [beckerlabluc.com]
- 6. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ecommons.luc.edu [ecommons.luc.edu]
